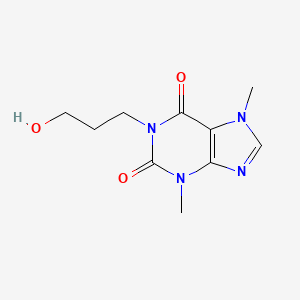

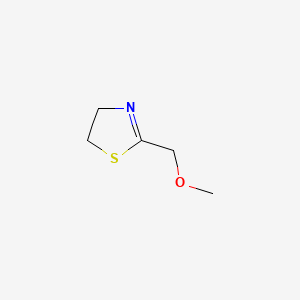

![molecular formula C9H10N2O4 B1305342 3-羟基-2-[(吡啶-4-羰基)-氨基]-丙酸 CAS No. 877036-93-6](/img/structure/B1305342.png)

3-羟基-2-[(吡啶-4-羰基)-氨基]-丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

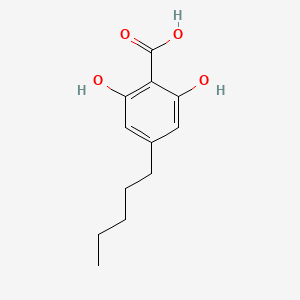

“3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid” is a compound with the molecular formula C9H10N2O4 . It is also known by other names such as 3-Hydroxy-2-(isonicotinamido)propanoic acid and 3-hydroxy-2-(pyridine-4-carbonylamino)propanoic acid . The compound has a molecular weight of 210.19 g/mol .

Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C9H10N2O4/c12-5-7(9(14)15)11-8(13)6-1-3-10-4-2-6/h1-4,7,12H,5H2,(H,11,13)(H,14,15) . This string represents the compound’s molecular structure in a standardized textual format. The compound’s structure includes a pyridine ring attached to a carbonyl group, which is further attached to an amino-propionic acid group .

Physical And Chemical Properties Analysis

This compound has several computed properties, including a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 5, and a rotatable bond count of 4 . Its topological polar surface area is 99.5 Ų . The compound’s exact mass and monoisotopic mass are both 210.06405680 g/mol .

作用机制

3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid is a competitive inhibitor of the enzyme alanine aminotransferase (ALT). ALT is responsible for the conversion of alanine to pyruvate, and 3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid inhibits this conversion by binding to the active site of the enzyme. This inhibition of ALT leads to the accumulation of alanine in the cell, which can then be used for various metabolic processes.

Biochemical and Physiological Effects

3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which can lead to oxidative stress and cell damage. It has also been shown to reduce inflammation, and to have a protective effect on the liver. Additionally, 3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid has been shown to have a beneficial effect on glucose metabolism, and to reduce cholesterol levels.

实验室实验的优点和局限性

3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid has a number of advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize, and can be synthesized in a two-step reaction. Additionally, 3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid is relatively stable and has a long shelf life. However, one limitation is that it is not very soluble in water, which can make it difficult to use in certain experiments.

未来方向

There are a number of potential future directions for research using 3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid. These include further studies of its mechanism of action, as well as studies of its effects on other enzymes, proteins, and metabolic pathways. Additionally, further studies could be done to investigate the potential therapeutic applications of 3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid, such as its use as an anti-inflammatory or anti-oxidant agent. Finally, further studies could be done to explore the potential of 3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid as a drug delivery vehicle, as well as its potential use in drug discovery and development.

合成方法

3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid can be synthesized using a two-step reaction. The first step involves the reaction of pyridine-4-carbonyl chloride with 2-amino-3-hydroxypropionic acid (AHPA) in aqueous solution. This reaction yields 3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid as the major product. The second step involves the reaction of 3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid with an alkylating agent such as dimethyl sulfate. This reaction yields the alkylated derivative of 3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid.

科学研究应用

抗真菌特性

与“3-羟基-2-[(吡啶-4-羰基)-氨基]-丙酸”类似的化合物对各种皮肤癣菌菌株表现出强效活性,与灰黄霉素等常用抗真菌剂相当 。 这表明所讨论的化合物也可能具有抗真菌特性,可以在开发新型抗真菌药物中进行探索。

化妆品和护肤

类似化合物因其在皮肤色素黑色素生物合成中的酪氨酸酶抑制特性,已用作化妆品和护肤配方中的美白剂 。 该化合物有可能在化妆品产品中进行类似应用的研究。

抗菌活性

相关化合物表现出中等至良好的抗菌特性 。 这表明“3-羟基-2-[(吡啶-4-羰基)-氨基]-丙酸”可能对其抗菌功效进行研究,这可能导致其在创建新型抗菌剂中的应用。

与金属离子的相互作用

红外光谱研究强调了类似化合物中稀土金属离子与配体之间的相互作用 。 这种特性可以用于涉及合成具有特定所需特性的新型聚合物或材料的研究。

属性

IUPAC Name |

3-hydroxy-2-(pyridine-4-carbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c12-5-7(9(14)15)11-8(13)6-1-3-10-4-2-6/h1-4,7,12H,5H2,(H,11,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZGHDVYGKKCCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)NC(CO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

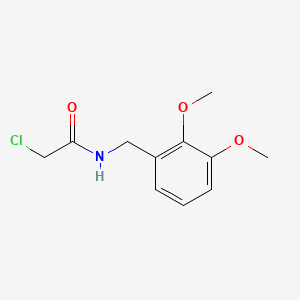

![Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine](/img/structure/B1305273.png)

![2-[(4-Oxo-3-phenyl-4H-chromen-7-YL)oxy]propanoic acid](/img/structure/B1305284.png)